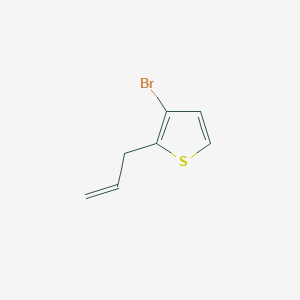

3-(3-Bromo-2-thienyl)-1-propene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3-Bromo-2-thienyl)-1-propene is an organic compound that belongs to the class of thienyl derivatives It features a bromine atom attached to the thiophene ring, which is a five-membered ring containing sulfur

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-2-thienyl)-1-propene typically involves the bromination of 2-thiophene followed by a series of reactions to introduce the propene group. One common method involves the use of 3-bromothiophene as a starting material, which undergoes a series of reactions including acylation and subsequent reduction to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve scalable and efficient synthetic routes. For instance, the use of brominated thiophene derivatives in combination with various reagents and catalysts can facilitate large-scale production. The reaction conditions are optimized to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions

3-(3-Bromo-2-thienyl)-1-propene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the bromine atom.

Polymerization: The compound can participate in polymerization reactions to form polythiophenes, which are of interest in materials science

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions

Major Products Formed

The major products formed from these reactions include substituted thiophenes, sulfoxides, sulfones, and polythiophenes. These products have various applications in organic synthesis and materials science .

科学的研究の応用

Chemistry

In the realm of organic synthesis, 3-(3-Bromo-2-thienyl)-1-propene serves as a building block for more complex molecules. Its halogen substituent allows for further functionalization, enabling the creation of diverse organic compounds.

Biology

Research has indicated that compounds like this compound exhibit biological activity , particularly in antimicrobial and anticancer studies. The presence of the bromine atom enhances its interaction with biological targets.

Case Study: Antimicrobial Activity

A study evaluated various brominated thiophene derivatives against bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Compound | MIC (mg/mL) | Active Against |

|---|---|---|

| This compound | 0.0195 | E. coli, Bacillus mycoides |

| 5-Bromo-2-thiophenecarboxaldehyde | 0.0048 | C. albicans |

| 2,6-Dipyrrolidino-1,4-dibromobenzene | 0.0039 | S. aureus, E. coli |

This table illustrates significant antibacterial activity, particularly against both Gram-positive and Gram-negative bacteria.

Industry

In industrial applications, this compound is utilized in the production of conductive polymers . These materials are essential in the development of electronic devices due to their unique electrical properties.

作用機序

The mechanism of action of 3-(3-Bromo-2-thienyl)-1-propene involves its interaction with various molecular targets and pathways. The bromine atom and the thiophene ring play crucial roles in its reactivity and interactions. The compound can act as an electrophile in substitution reactions and participate in redox reactions due to the presence of the sulfur atom in the thiophene ring .

類似化合物との比較

Similar Compounds

3-Bromothiophene: A precursor in the synthesis of 3-(3-Bromo-2-thienyl)-1-propene.

2-Bromo-3-methoxythiophene: Another brominated thiophene derivative with different substituents.

1-(3-Bromo-2-thienyl)butan-1-one: A compound with a similar thiophene ring structure but different functional groups

Uniqueness

This compound is unique due to its specific combination of a bromine atom and a propene group attached to the thiophene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications .

生物活性

3-(3-Bromo-2-thienyl)-1-propene is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Chemical Formula : C₇H₈BrS

- CAS Number : 33892-67-0

- Molecular Weight : 202.10 g/mol

- Structure : The compound features a thienyl group substituted with a bromine atom and a propene moiety, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors.

- Enzyme Interaction : This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. Such interactions can lead to alterations in metabolic pathways, affecting the pharmacokinetics of co-administered drugs.

- Cell Signaling Modulation : It influences key signaling pathways, such as the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. By modulating these pathways, the compound can affect gene expression related to oxidative stress responses .

Antiparasitic Activity

Research indicates that derivatives of thienyl-2-nitropropene compounds exhibit significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies demonstrated that certain thienyl compounds showed differential sensitivity against various life stages of the parasite:

| Compound | Activity Against Amastigotes | Activity Against Epimastigotes | Activity Against Trypomastigotes |

|---|---|---|---|

| N1 (1-(3-benzothienyl)-2-nitropropene) | High | High | High |

| N3 (1-(5-bromo-2-thienyl)-2-nitropropene) | Moderate | Moderate | Moderate |

| N4 (1-(4-bromo-2-thienyl)-2-nitropropene) | Moderate | Low | Low |

| N2 (1-(3-thienyl)-2-nitropropene) | Low | Low | Low |

These findings suggest that the thienyl moiety plays a crucial role in the biological activity against T. cruzi .

Cytotoxicity Studies

Cytotoxicity assays conducted on Vero cells revealed that while some derivatives exhibited antiparasitic activity, they also presented varying degrees of cytotoxic effects. The structure-activity relationship indicates that modifications in the thienyl ring significantly influence both efficacy and toxicity:

| Compound | IC50 (µM) against Vero Cells |

|---|---|

| N1 | 15 |

| N3 | 30 |

| N4 | 45 |

| N2 | >100 |

Lower IC50 values indicate higher cytotoxicity, emphasizing the need for careful evaluation in therapeutic applications .

Study on Metabolic Pathways

A study investigated the metabolic pathways affected by this compound using animal models. It was found that at lower doses, the compound exhibited minimal adverse effects; however, higher doses led to hepatotoxicity and nephrotoxicity. The research established dose-dependent effects on liver enzymes, indicating potential risks associated with high exposure levels:

- Low Dose (5 mg/kg) : No significant liver enzyme elevation.

- Moderate Dose (20 mg/kg) : Mild elevation in liver enzymes.

- High Dose (50 mg/kg) : Significant hepatotoxicity observed.

This highlights the importance of dosage in determining the safety profile of the compound.

特性

IUPAC Name |

3-bromo-2-prop-2-enylthiophene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrS/c1-2-3-7-6(8)4-5-9-7/h2,4-5H,1,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSZKCBQLDLUYFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(C=CS1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80500593 |

Source

|

| Record name | 3-Bromo-2-(prop-2-en-1-yl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80500593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33892-67-0 |

Source

|

| Record name | 3-Bromo-2-(prop-2-en-1-yl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80500593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。